5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde
Description
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde (CAS: 588678-17-5) is a halogenated benzaldehyde derivative featuring a bromine substituent at the 5-position of the benzene ring and a 3-chlorobenzyl ether group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing non-peptide CCR5 antagonists for HIV-1 inhibition . Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br, Cl) and the aldehyde functional group, which enhances reactivity in nucleophilic additions and condensation reactions.
Properties
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRZEPVGIQZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde involves reactions at the benzylic position. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation. The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions.
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the rate of its reactions may vary depending on the presence of other compounds, pH levels, temperature, and other conditions
Biological Activity
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with notable potential in medicinal chemistry. It belongs to the class of substituted benzaldehydes and is characterized by a bromine atom at the 5th position and a 3-chlorobenzyl ether group at the 2nd position of the benzaldehyde ring. This compound has garnered interest due to its potential biological activities, particularly in developing antiviral and anticancer agents.
The molecular formula of this compound is C14H10BrClO2, with a molecular weight of 325.6 g/mol. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The compound's electrophilic nature due to the aldehyde group and nucleophilic sites from halogen substituents enhance its reactivity, facilitating multiple transformations.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. In vitro assays demonstrated that certain analogs of benzaldehyde derivatives have IC50 values below 5 μM, indicating potent cytotoxic effects against cancer cells .
Antiviral Activity
This compound has been explored for its antiviral properties. It is hypothesized that the compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Similar compounds have been shown to disrupt viral life cycles by targeting specific pathways essential for viral entry or replication .
Study on Anticancer Efficacy
In a recent study, derivatives of substituted benzaldehydes were tested against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing an IC50 below 10 μM. The structure-activity relationship (SAR) analysis revealed that halogen substitutions enhanced biological activity .
Study on Antiviral Mechanism
A study focusing on the antiviral potential of benzaldehyde derivatives highlighted their ability to inhibit viral replication in vitro. The researchers noted that these compounds could interfere with key viral enzymes, thereby reducing viral load in infected cells. The findings suggest that this compound may possess similar mechanisms worth further exploration .
Table: Summary of Biological Activities
| Biological Activity | Assessed Compounds | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Benzaldehyde Derivatives | <10 | Induction of apoptosis |
| Antiviral | Benzaldehyde Derivatives | Not specified | Inhibition of viral replication |
Comparison with Similar Compounds
Halogen-Substituted Benzyl Ether Analogs
The substitution pattern on the benzyl ether group significantly influences physical properties and reactivity. Key analogs include:
Key Observations :
- Positional Effects : The 3-chloro analog (target compound) exhibits higher HPLC purity (99.7%) compared to 2- or 4-chloro analogs (95%) .
- Melting Points : The 3-chloro derivative has a moderate melting point (100–102°C), while dichloro or bromo analogs may exhibit higher melting points due to increased molecular symmetry and halogen interactions.
- Retention Time : In reverse-phase HPLC, the 3-chloro analog elutes at 17.28 min, suggesting intermediate polarity compared to analogs with electron-withdrawing groups like nitro (e.g., 4m in ).
Oxime Derivatives
Conversion of the aldehyde group to oxime derivatives enhances biological activity, particularly as organophosphorus reactivators:
Key Observations :
- Electron-Withdrawing Groups : The 3,5-difluoro analog (4j) shows superior enzyme reactivation potency (IC${50}$ ~10 µM) compared to nitro-substituted analogs (4m, IC${50}$ ~15 µM), likely due to enhanced hydrogen-bonding capacity .
- Thermal Stability : Higher melting points in nitro (4m: 140–142°C) and difluoro (4j: 120–122°C) derivatives correlate with increased crystallinity from polar substituents.
Trifluoromethyl and Heteroaromatic Analogs
Introduction of trifluoromethyl or heterocyclic groups alters lipophilicity and metabolic stability:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
